molecular formula C8H6N2O2 B1279264 2-Amino-5-cyanobenzoic acid CAS No. 99767-45-0

2-Amino-5-cyanobenzoic acid

Cat. No. B1279264
CAS RN: 99767-45-0
M. Wt: 162.15 g/mol
InChI Key: HQNZNIJPAYTWJK-UHFFFAOYSA-N
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Description

2-Amino-5-cyanobenzoic acid is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be of interest due to its potential applications in pharmaceuticals and organic synthesis, as indicated by the research on similar compounds.

Synthesis Analysis

The synthesis of compounds related to 2-amino-5-cyanobenzoic acid is described in several papers. For instance, paper details the synthesis of 2-amino-4,5-dimethylbenzoic acid through a multi-step process involving condensation, cyclization, and oxidation, with an overall yield of 34.3%. This method could potentially be adapted for the synthesis of 2-amino-5-cyanobenzoic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-5-cyanobenzoic acid has been characterized using various analytical techniques. For example, the molecular and crystal structure of a substituted 2-aminobenzo[b]pyran was established by X-ray diffraction analysis in paper . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of aminobenzoic acids is explored in papers and . Paper discusses the reactions of 2-aminobenzoic acid with α,β-acetylenic γ-hydroxy nitriles, leading to the formation of new classes of unnatural amino acids. Similarly, paper examines the reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents, yielding different heterocyclic compounds. These studies provide insights into the types of chemical transformations that 2-amino-5-cyanobenzoic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-amino-5-cyanobenzoic acid can be inferred from the studies on similar molecules. For instance, the solubility of co-crystals formed from related compounds is discussed in paper , which could have implications for the solubility of 2-amino-5-cyanobenzoic acid derivatives. Additionally, the hydrolysis of 5-aminodibenzo[a,d]cycloheptanes in paper provides information on the stability and reactivity of amino groups in acidic media, which could be relevant to the behavior of the amino group in 2-amino-5-cyanobenzoic acid.

Scientific Research Applications

Photoluminescent Materials

2-Amino-5-cyanobenzoic acid derivatives, like 6-Amino-8-cyanobenzo[1, 2-b]indolizines, exhibit unique photoluminescent properties. They demonstrate a dramatic blue shift in fluorescence emission when protonated, which is unusual for photoluminescent materials. This characteristic, investigated through acid titration and NMR spectroscopy, makes them potential candidates for pH-responsive optical applications (Outlaw et al., 2016).

Analytical Chemistry

In analytical chemistry, 2-Amino-5-cyanobenzoic acid derivatives are utilized in the labeling of N-glycans. They are known for enhancing mass spectrometric sensitivity, which is crucial for identifying and quantifying glycans. This application is particularly beneficial in glycomics and biotherapeutic analysis, as demonstrated by the labeling of N-glycans on a MALDI target through nonreductive amination (Hronowski et al., 2020).

Synthesis of Unnatural Amino Acids

The reaction of 2-Amino-5-cyanobenzoic acid with various compounds leads to the synthesis of novel amino acids. For example, its interaction with α,β-acetylenic γ-hydroxy nitriles results in the creation of unique zwitterionic amino acids. These synthesized amino acids have potential applications in medicinal chemistry and biochemistry, demonstrating the versatility of 2-Amino-5-cyanobenzoic acid in the field of synthetic organic chemistry (Trofimov et al., 2009).

Solubility Research

Research into the solubility of 2-Amino-5-cyanobenzoic acid derivatives in various solvents is significant for their purification processes. Studies have explored the solubility of related compounds like 2-Amino-3-methylbenzoic acid in different solvents, providing valuable information for their effective application in pharmaceutical and chemical industries (Zhu et al., 2019).

Catalysis in Organic Synthesis

2-Amino-5-cyanobenzoic acid derivatives also find use as catalysts in organic synthesis. For instance, they are involved in the synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazoles. Their role as catalysts emphasizes their importance in facilitating various organic reactions, contributing to the efficiency and yield of the synthesized products (Maleki & Ashrafi, 2014).

Antitumor Applications

2-Amino-5-cyanobenzoic acid derivatives have been investigated for their antitumor properties. For example, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been evaluated, demonstrating the potential of these compounds in cancer therapy (Bradshaw et al., 2002).

Chemical Stability and Peptide Bond Cleavage

Investigations into the chemical stability and reactivity of 2-Amino-5-cyanobenzoic acid derivatives have led to insights into peptide bond cleavage. The study of the reactivity of these compounds with proteins and amino acids has provided valuable information for biochemical research and the development of analytical techniques (Jacobson et al., 1973).

properties

IUPAC Name

2-amino-5-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNZNIJPAYTWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434821
Record name 2-Amino-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-cyanobenzoic acid

CAS RN

99767-45-0
Record name 2-Amino-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-amino-5-bromobenzoic acid (6.9 g, 31.9 mmol) in N-methyl-2-pyrrolidinone (100 mL) was treated with copper cyanide (4.14 g, 46 mmol) and the mixture was heated at 190° C. for 4.5 hours before being cooled to room temperature and allowed to stand overnight. The mixture was diluted with water (500 mL), acidified with 6N aqueous HCl (100 mL) and extracted with ethyl acetate (6×40 mL). The organic extracts were dried (MgSO4) and concentrated under reduced pressure to yield the crude nitrile (4.35 g, 84%).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

Air was bubbled through a stirred solution of 5-cyano-3-methylthio-2-oxoindole (18.0 g, 88.1 mmol) and potassium hydroxide (5.9 g, 105.2 mmol) in a 9:1 mixture of methanol:water at room temperature for 5 hours. Further potassium hydroxide (5.9 g, 105.2 mmol) was added and the air bubbling continued overnight. The methanol was removed in vacuo, and the residue was carefully acidifed with 2N aq. HCl. The resulting precipitate was collected by filtration, and triturated with ethyl acetate to give 2-amino-5-cyanobenzoic acid as a pale brown solid (4.8 g, 29.6 mmol, 34%); δH [2H6]DMSO 8.02 (1H,d), 7.55 (1H,dd), 7.50 (2H,br s), 6.86 (1H,d).
Name
5-cyano-3-methylthio-2-oxoindole
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
L Yang, B Wang, H Zheng, B Liu, J You, M Wu - 2014 - pdf.hanspub.org
… and Currie, MJ (2008) Process for preparing 2-amino-5-cyanobenzoic acid derivatives. WO … (2012) Process for preparing 2-amino-5-cyanobenzoic acid derivatives. WO2008070158A1. …
Number of citations: 2 pdf.hanspub.org
F Dong, J Du, C Miao, L Jia, W Li, M Wang… - Applied Radiation and …, 2019 - Elsevier
To develop PET tracers for imaging of Alzheimer's disease, new carbon-11 labeled potent and selective PDE5 inhibitors have been synthesized. The reference standards (5) and (12), …
Number of citations: 8 www.sciencedirect.com
J Fiorito, J Vendome, F Saeed… - Journal of medicinal …, 2017 - ACS Publications
… As show in Scheme 1, 2-amino-5-cyanobenzoic acid 4 was prepared via the cyanation of methyl bromobenzoate 2 with copper cyanide (20) followed by hydrolysis under basic …
Number of citations: 48 pubs.acs.org
K Turner - 2012 - ACS Publications
The current review contains 19 patents from an initial list of 343 that fitted the selection criteria, and although fewer than usual, several of the patents include quite extensive synthetic …
Number of citations: 0 pubs.acs.org
K Kunz, N Lui - Copper‐Mediated Cross‐Coupling Reactions, 2013 - Wiley Online Library
… Process for preparing 2-amino-5-cyanobenzoic acid derivatives by cyanation of 2-amino-5… Process for preparing 2-amino-5-cyanobenzoic acid derivatives by cyanation of 2-amino5-…
Number of citations: 2 onlinelibrary.wiley.com
M Lavanya, C Lin, J Mao, D Thirumalai… - Topics in Current …, 2021 - Springer
… Initially, 2-amino-5-cyanobenzoic acid (245) was synthesized via two step procedure from methyl 2-amino-5-bromobenzoate (243). The cyanation reaction of 243 with CuCN afforded …
Number of citations: 13 link.springer.com
MM Khalifa, SC Philkhana… - The Journal of Organic …, 2019 - ACS Publications
An anionic annulation strategy employing isatoic anhydrides and a wide assortment of enolizable partners was developed to afford over 80 novel ring-fused, N-substituted 4-…
Number of citations: 11 pubs.acs.org
J Zhang, C Liu, P Liu, T Yan, B Wang, L Xiong… - Chemical Research in …, 2013 - Springer
A series of novel anthranilic diamides analogues containing benzo[b]thiophenyl ring was designed and synthesized. Their structures were characterized by melting points, 1 H nuclear …
Number of citations: 6 link.springer.com
LE Barstow - 1967 - search.proquest.com
ACIl'ICV/LEDGEl'IEKT I wish to thank my adviser, Professor George Wiley, for his guidance and encouragement without which this project could not have been successfully completed. I …
Number of citations: 3 search.proquest.com
PG Gildner, TJ Colacot - Organometallics, 2015 - ACS Publications
A brief account of the major developments of palladium-catalyzed cross-coupling during the last two decades is highlighted chronologically, with an emphasis on the personal …
Number of citations: 338 pubs.acs.org

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